molecular formula C12H7F5O B11855218 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene

Cat. No.: B11855218
M. Wt: 262.17 g/mol
InChI Key: YTZCVZGTWMZVLH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial purposes.

Chemical Reactions Analysis

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors . These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of difluoromethyl and trifluoromethoxy groups, which confer distinct properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethyl)-8-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)18-12(15,16)17/h1-6,11H

InChI Key

YTZCVZGTWMZVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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